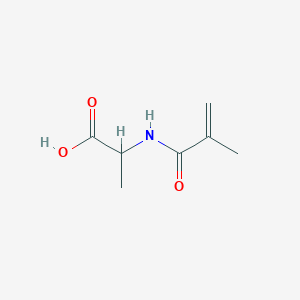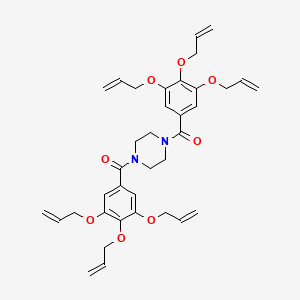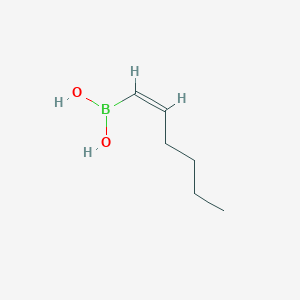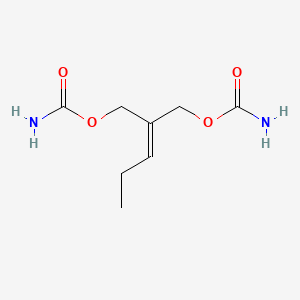
8-Amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium,monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is a complex organic compound with the molecular formula C22H18N3NaO5S. It is known for its vibrant color and is often used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobiphenyl-4’-ol using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 8-amino-2-naphthalenesulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Crystallization: The resulting product is neutralized with sodium hydroxide and crystallized to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions typically require strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is widely used in scientific research:
Chemistry: As a dye and pH indicator.
Biology: In staining techniques for microscopy.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the azo and sulfonate groups.
8-Amino-2-naphthalenesulfonic acid: Contains the naphthalene and sulfonate groups but lacks the biphenyl and azo groups.
Uniqueness
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is unique due to its combination of azo, biphenyl, and sulfonate groups, which confer specific chemical properties and applications .
Propiedades
Fórmula molecular |
C22H18N3NaO5S |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
sodium;8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C22H17N3O4S.Na.H2O/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15;;/h1-13,26H,23H2,(H,27,28,29);;1H2/q;+1;/p-1 |
Clave InChI |
LVVWPQLITQAYQF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)

![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)

![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)

![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)


![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)


![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
